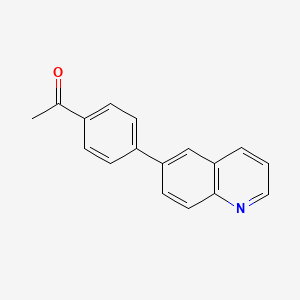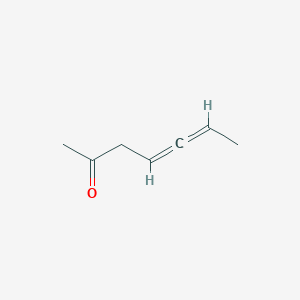
4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6’ position and a hydroxy group at the 4 position of the but-3-en-2-one chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one typically involves the condensation of 6-methoxy-naphthaldehyde with acetone under basic conditions. This reaction yields 4-(6-methoxy-2-naphthyl)-3-buten-2-one as an intermediate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of palladium catalysts and acid catalysis for ester cleavage are common steps in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as naphthols, naphthoquinones, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other naphthalene derivatives.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Nabumetone: Another NSAID that is metabolized to 6-methoxy-2-naphthylacetic acid, sharing structural similarities with the compound .
2-(6-Methoxy-2-naphthyl)propionamide: A derivative with potential antibacterial and antifungal activities.
Uniqueness
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3 |
Clave InChI |
DXHMLWZECUPYHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)

![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)

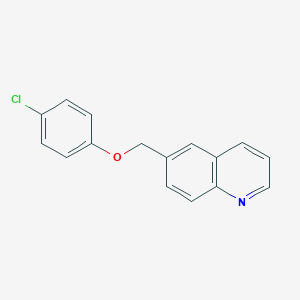
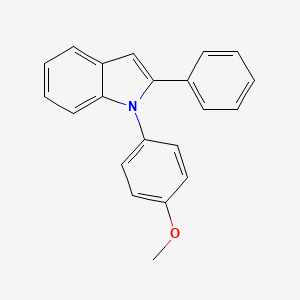
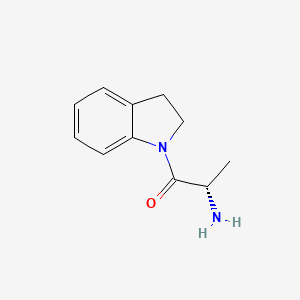
![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)

